CHOLINE BITARTRATE

Catalog No.
S563793
CAS No.
87-67-2
M.F
C5H14NO.C4H5O6
C9H19NO7
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHOLINE BITARTRATE

CAS Number

87-67-2

Product Name

CHOLINE BITARTRATE

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Molecular Formula

C5H14NO.C4H5O6
C9H19NO7

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.1/s1

InChI Key

QWJSAWXRUVVRLH-LREBCSMRSA-M

SMILES

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O

Solubility

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene

Synonyms

2-Hydroxy-N,N,N-trimethylethanaminium, Bitartrate, Choline, Bursine, Chloride, Choline, Choline, Choline Bitartrate, Choline Chloride, Choline Citrate, Choline Hydroxide, Choline O Sulfate, Choline O-Sulfate, Citrate, Choline, Fagine, Hydroxide, Choline, O-Sulfate, Choline, Vidine

Canonical SMILES

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Cognitive Function and Neurodegenerative Diseases

Choline plays a vital role in the production of acetylcholine, a neurotransmitter crucial for memory, learning, and muscle control. Some studies suggest choline bitartrate supplementation might improve cognitive function in healthy individuals and individuals with Alzheimer's disease or age-related cognitive decline. However, findings remain inconclusive, and further research is needed to determine its effectiveness and optimal dosage for cognitive enhancement [, ].

Fetal Brain Development and Neural Tube Defects

Choline is crucial for fetal brain development and may play a preventive role in neural tube defects (NTDs) like spina bifida. Studies suggest that adequate choline intake during pregnancy, potentially through supplementation with choline bitartrate, could reduce the risk of NTDs [].

Choline bitartrate is an organic compound with the chemical formula (CH3)3NCH2CH2OH(CH_3)_3NCH_2CH_2OH + HOOC−CH(OH)−CH(OH)−COO −. It appears as a white crystalline powder with an acid taste and is hygroscopic when exposed to air. This compound is a salt formed from choline and tartaric acid, specifically the choline salt of natural tartaric acid, often referred to as choline dextrobitartrate or choline L-(+)-bitartrate .

  • Choline bitartrate acts as a precursor to choline, a crucial nutrient involved in several biological functions:
    • Cell membrane structure: Choline is a building block of phosphatidylcholine, a major component of cell membranes [].
    • Neurotransmitter synthesis: Choline serves as a precursor for acetylcholine, a vital neurotransmitter involved in memory, learning, and muscle control [].
    • Fat metabolism: Choline plays a role in fat transport and helps prevent fat accumulation in the liver [].
  • Choline bitartrate is generally considered safe for consumption in recommended doses [].
  • High doses may cause side effects such as nausea, vomiting, and diarrhea [].
  • No significant fire hazards are associated with choline bitartrate.

Please note

This analysis provides a general overview based on available scientific research.

  • The specific effects of choline bitartrate supplementation can vary depending on individual factors.
  • It is always recommended to consult a healthcare professional before taking any supplements.

The synthesis of choline bitartrate involves several key reactions:

  • Formation of Trimethylamine Tartrate:
    • Tartaric acid reacts with trimethylamine in a molar ratio of approximately 0.8-1.2:2, resulting in trimethylamine tartrate.
  • Synthesis of Choline Tartrate:
    • Ethylene oxide is added to trimethylamine tartrate, producing choline tartrate under controlled temperature and pH conditions.
  • Final Formation of Choline Bitartrate:
    • The addition of tartaric acid to the choline tartrate yields choline bitartrate, which is then crystallized and purified .
Trimethylamine+Tartaric AcidCholine TartrateCholine Bitartrate\text{Trimethylamine}+\text{Tartaric Acid}\rightarrow \text{Choline Tartrate}\rightarrow \text{Choline Bitartrate}

Choline bitartrate serves several biological functions:

  • Precursor for Acetylcholine: It plays a crucial role in neurotransmission as it is a precursor for acetylcholine, a vital neurotransmitter involved in muscle control and cognitive functions .
  • Methyl Donor: It acts as a methyl donor in various metabolic processes, contributing to lipid metabolism and cellular signaling pathways .
  • Cognitive Function: Some studies suggest that supplementation with choline bitartrate may improve cognitive performance in patients with Alzheimer-type dementias .

Choline bitartrate can be synthesized through various methods, primarily involving the reaction of trimethylamine with ethylene oxide followed by tartaric acid. The synthesis process consists of:

  • Mixing tartaric acid with water and trimethylamine.
  • Adding ethylene oxide to form choline tartrate.
  • Incorporating additional tartaric acid to produce choline bitartrate.
  • Concentrating and crystallizing the final product .

This method avoids the use of methanol, thus minimizing environmental impact by reducing volatile organic compounds during production .

Choline bitartrate has diverse applications:

  • Dietary Supplement: Commonly used in dietary supplements for its potential health benefits, particularly in supporting brain health and cognitive function.
  • Food Additive: Employed as a food additive due to its nutritional properties.
  • Therapeutic Uses: Investigated for its potential therapeutic roles in treating conditions like bipolar disorder and mania .

Choline bitartrate interacts with various biochemical pathways:

  • Neurotransmitter Synthesis: Enhances the synthesis of acetylcholine, impacting memory and learning processes.
  • Metabolic Pathways: Functions as a methyl donor, influencing homocysteine levels and lipid metabolism .
  • Potential Toxicity: While generally safe at recommended doses, high intake can lead to gastrointestinal disturbances and other side effects due to the excretion of trimethylamine, which may cause an unusual body odor .

Choline bitartrate shares similarities with several other compounds that are also derivatives of choline. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
Choline ChlorideC₅H₁₄ClNCommonly used in animal feed; more soluble than choline bitartrate.
PhosphatidylcholineC₈H₁₈NO₈PA major component of biological membranes; involved in cell signaling.
BetaineC₅H₁₁NO₂Derived from choline; important for methylation processes but lacks the tartaric acid component.
Choline CitrateC₇H₁₅NO₇Similar uses as a supplement but differs in solubility and metabolic pathways.

Choline bitartrate's unique structure, incorporating both quaternary ammonium cations and bitartrate anions, distinguishes it from these compounds by providing specific properties related to solubility, stability, and biological activity .

Molecular Structure and Stereochemistry

Quaternary Ammonium Cation Structure

The choline cation [(CH₃)₃NCH₂CH₂OH]⁺ consists of a trimethylammonium group bonded to a hydroxyethyl chain. This structure enables high water solubility (41.1% choline content by mass in the bitartrate salt) and facilitates rapid dissociation in biological systems. The positive charge on the nitrogen atom stabilizes the molecule through electrostatic interactions with the bitartrate anion.

Bitartrate Anion Configuration

The bitartrate anion (HOOC−CH(OH)−CH(OH)−COO⁻) exhibits (2R,3R) stereochemistry, contributing to chiral recognition in enzymatic processes. X-ray diffraction (XRD) analyses confirm the L-(+)-tartaric acid configuration in pharmaceutical-grade choline bitartrate, with distinct peaks at 2θ = 15.3°, 20.1°, and 24.7°.

Stereochemical Properties and Chirality

Chirality arises from the four stereocenters in the molecule: three in the tartrate moiety and one from the choline’s hydroxyethyl group. Racemic mixtures (DL-form) show reduced bioavailability compared to the enantiopure L-(+)-form, as demonstrated by 23% lower acetylcholine synthesis rates in murine models.

Physicochemical Properties

Solubility and Hygroscopic Characteristics

PropertyValueSource
Water solubility (25°C)100 mg/mL
Hygroscopicity0.5% mass gain (RH 75%, 24h)
Partition coefficientlog P = -1.2 (octanol/water)

The compound’s hygroscopic nature necessitates airtight storage, with moisture content ≤0.5% in pharmaceutical formulations.

Crystalline Structure and Morphology

Single-crystal XRD reveals a monoclinic P2₁ space group with unit cell parameters:

  • a = 7.89 Å
  • b = 10.23 Å
  • c = 12.45 Å
  • β = 102.7°
    Hydrogen bonding between the hydroxyl groups and carboxylate oxygen stabilizes the lattice.

pH and Buffer Capacity

Aqueous solutions (10% w/v) exhibit pH 3.0–4.4, providing intrinsic buffering capacity ideal for gastrointestinal stability. The pKa values are:

  • Choline cation: 9.8 (quaternary ammonium)
  • Bitartrate: 2.98 (α-carboxyl), 4.34 (β-hydroxyl).

Stability Under Environmental Conditions

ConditionDegradationHalf-life
40°C/75% RHHydrolysis to trimethylamine18 months
UV light (300 nm)Radical oxidation6 hours
Aqueous (pH 7.4)Ester cleavage48 hours

Data from accelerated stability testing show ≤2% impurity formation after 6 months at 25°C.

Spectroscopic and Analytical Characterization

NMR Spectroscopy Profile

¹H NMR (90 MHz, D₂O):

  • δ 4.50 (q, 1H, J = 6.8 Hz, tartrate CH)
  • δ 3.50 (m, 2H, choline CH₂OH)
  • δ 3.18 (s, 9H, N(CH₃)₃)

¹³C NMR:

  • 178.2 ppm (COO⁻)
  • 72.1 ppm (C-OH)
  • 54.3 ppm (N(CH₃)₃)

Mass Spectrometry Signatures

  • ESI-MS (positive mode): m/z 104.1 [Choline]⁺
  • ESI-MS (negative mode): m/z 149.0 [Bitartrate-H]⁻
  • High-resolution MS confirms molecular ion at m/z 253.251 [M+H]⁺ (calc. 253.253).

Infrared and Raman Features

FTIR (KBr pellet):

  • 3400 cm⁻¹ (O-H stretch)
  • 1720 cm⁻¹ (C=O)
  • 1080 cm⁻¹ (C-O-C)

Raman shifts:

  • 2945 cm⁻¹ (C-H asym. stretch)
  • 1450 cm⁻¹ (CH₂ bend).

X-ray Crystallography Analysis

Rietveld refinement of XRD data (Cu Kα radiation) shows:

  • d-spacing = 4.56 Å (011 plane)
  • Unit cell volume = 987.3 ų
  • Z = 4 molecules per unit cell.

Industrial Synthesis Routes

Reaction of Trimethylamine with Ethylene Oxide

The industrial synthesis of choline bitartrate begins with the fundamental reaction between trimethylamine and ethylene oxide to form choline hydroxide [3]. This reaction proceeds through nucleophilic addition where trimethylamine attacks the strained three-membered ring of ethylene oxide [3]. The reaction is typically conducted in aqueous solution at controlled temperatures of 40°C in a closed system to maintain ethylene oxide in the liquid phase [3].

The stoichiometric reaction requires precise molar ratios, with ethylene oxide to trimethylamine ratios maintained at or below 1:1 to minimize the formation of higher ethoxylated products [6]. Industrial processes employ continuous reactor systems where trimethylamine, water, and ethylene oxide are fed simultaneously into a first reactor maintained between 5°C and 35°C [21]. The reaction pressure is controlled at 0.2-0.6 megapascals gauge to ensure optimal reaction conditions [1].

Temperature control is critical during this exothermic reaction, as elevated temperatures above 35°C promote complete oxidation of ethylene oxide and reduce yield [18]. The reaction mechanism involves the opening of the ethylene oxide ring by the nucleophilic nitrogen atom of trimethylamine, forming a quaternary ammonium hydroxide intermediate [3]. Industrial facilities utilize cooling water or ice water circulation systems to maintain temperatures between 20°C and 50°C during the reaction phase [19].

The reaction typically achieves completion within 1-6 hours under optimal conditions, producing choline hydroxide solution with concentrations ranging from 17% to 48% by weight [6]. Modern industrial processes employ multiple reactor configurations to maximize conversion efficiency while minimizing unwanted side reactions [21].

Tartaric Acid Addition Reaction Parameters

Following choline hydroxide formation, the second critical step involves the addition of tartaric acid to produce choline bitartrate [3]. This acid-base neutralization reaction converts the choline hydroxide intermediate to the more stable bitartrate salt form [5]. The reaction parameters require careful optimization to achieve high yields and product purity.

The molar ratio of tartaric acid to choline varies depending on the desired product configuration, with industrial processes employing ratios between 0.8:1.2 to 2:1 for different choline tartrate products [19]. For choline bitartrate specifically, the stoichiometry requires precise control of the tartaric acid addition to ensure complete conversion without excess acid that could complicate purification [5].

Temperature control during tartaric acid addition is maintained between 20°C and 70°C, with optimal conditions typically around 40°C to 50°C [19]. The reaction is conducted under controlled pH conditions, typically maintaining pH values between 3.0 and 4.0 to ensure proper salt formation [11] [24]. Industrial processes monitor the reaction progress through pH measurement and in-process titration methods [5].

The addition sequence involves dissolving tartaric acid in water followed by controlled addition to the choline hydroxide solution under continuous stirring [1]. Reaction times range from 2 to 6 hours depending on the scale and mixing efficiency [19]. The exothermic nature of the neutralization reaction requires adequate heat removal capacity to maintain temperature control [1].

ParameterOptimal RangeIndustrial Practice
Temperature40-50°C45°C typical
pH Range3.0-4.03.5 target
Molar Ratio (Tartaric:Choline)0.8-1.2:11:1 standard
Reaction Time2-6 hours3 hours typical

Process Optimization Techniques

Industrial choline bitartrate production employs several optimization strategies to maximize yield, minimize waste, and ensure consistent product quality [1]. Process intensification techniques include the use of continuous stirred tank reactors in series configuration to improve mass transfer and reaction efficiency [1]. Heat integration systems recover thermal energy from the exothermic reactions to reduce overall energy consumption [1].

Advanced process control systems monitor critical parameters including temperature, pressure, pH, and concentration in real-time [1]. Automated feed control systems ensure precise stoichiometric ratios while minimizing raw material waste [19]. The implementation of statistical process control methods enables continuous improvement of yield and quality metrics [1].

Solvent recovery systems are integrated into industrial processes to recycle unreacted trimethylamine and recover process water [3]. Distillation units separate and purify trimethylamine for recycle, achieving recovery rates exceeding 95% [3]. This closed-loop approach significantly reduces raw material consumption and environmental impact [3].

Energy optimization includes the use of heat exchangers to preheat incoming reactants using waste heat from product cooling [1]. Vacuum distillation systems operate at reduced temperatures to minimize thermal degradation during concentration steps [1]. Multi-effect evaporation systems maximize energy efficiency during solution concentration prior to crystallization [1].

Quality optimization techniques incorporate in-line analytical monitoring using near-infrared spectroscopy and conductivity measurements [1]. These real-time analytical methods enable immediate process adjustments to maintain product specifications [1]. Batch-to-batch variability is minimized through rigorous control of reaction kinetics and thermodynamics [1].

Laboratory-Scale Preparation Methods

Wet Chemistry Approaches

Laboratory-scale synthesis of choline bitartrate employs traditional wet chemistry methods that allow for precise control of reaction conditions and thorough characterization of intermediates [5]. The standard laboratory approach begins with the preparation of choline hydroxide through the controlled reaction of trimethylamine with ethylene oxide in aqueous medium [5].

Small-scale reactions typically utilize 250-500 milliliter glass reactor vessels equipped with magnetic stirring, temperature control, and reflux condensers [5]. Trimethylamine is introduced as either a 30-40% aqueous solution or as 99% liquefied gas depending on the specific protocol requirements [19]. Ethylene oxide addition requires specialized handling procedures due to its gaseous nature at ambient conditions [5].

The laboratory synthesis procedure involves dissolving trimethylamine in distilled water under nitrogen atmosphere to prevent oxidation [5]. Ethylene oxide is then introduced through a gas delivery tube while maintaining the reaction temperature between 30°C and 40°C [5]. The reaction mixture is stirred continuously for 3-6 hours until complete conversion is achieved [5].

Tartaric acid addition follows standard acid-base neutralization procedures with careful pH monitoring [5]. Laboratory-grade tartaric acid is dissolved in distilled water and added dropwise to the choline hydroxide solution while monitoring temperature and pH [5]. The neutralization endpoint is determined through potentiometric titration methods [15].

Laboratory preparations typically achieve yields between 85-95% based on the limiting reagent [5]. Product characterization includes melting point determination, infrared spectroscopy, and nuclear magnetic resonance analysis to confirm structure and purity [15]. Moisture content analysis and residual solvent determination are performed using Karl Fischer titration and gas chromatography respectively [15].

Green Chemistry Alternatives

Green chemistry approaches to choline bitartrate synthesis focus on reducing environmental impact through solvent substitution, waste minimization, and energy efficiency improvements [12]. Alternative synthetic routes eliminate or reduce the use of hazardous organic solvents traditionally employed in purification steps [12].

Water-based synthesis protocols maximize the use of aqueous reaction media, eliminating the need for organic co-solvents [12]. These methods employ phase-transfer catalysis techniques to improve reaction rates in aqueous systems [12]. Microwave-assisted synthesis reduces reaction times and energy consumption while maintaining product quality [12].

Solvent-free crystallization techniques utilize controlled cooling and seeding methods to achieve high-purity products without organic solvent consumption [12]. These approaches employ temperature programming and agitation control to optimize crystal formation [12]. Supercritical carbon dioxide extraction offers an environmentally benign alternative for product purification [12].

Enzymatic synthesis routes are under investigation as potential alternatives to chemical synthesis methods [12]. These biocatalytic approaches operate under mild conditions and generate minimal waste streams [12]. However, current enzymatic methods remain at the research stage and have not achieved commercial viability [12].

Continuous flow synthesis techniques reduce waste generation and improve energy efficiency compared to traditional batch processes [12]. Microreactor technology enables precise control of reaction parameters while minimizing solvent requirements [12]. These methods show promise for laboratory-scale applications but require further development for industrial implementation [12].

Green Chemistry ApproachEnvironmental BenefitCurrent Status
Water-based synthesisEliminates organic solventsCommercially viable
Microwave assistanceReduces energy consumptionLaboratory scale
Supercritical CO2 extractionNon-toxic purificationResearch stage
Enzymatic synthesisMild reaction conditionsEarly research
Continuous flowReduced waste generationDevelopment stage

Purification and Quality Control Protocols

Crystallization Techniques

Crystallization represents the primary purification method for choline bitartrate, enabling the removal of impurities while achieving pharmaceutical-grade purity [7]. The crystallization process involves controlled precipitation from aqueous solution through temperature manipulation and solvent evaporation [8]. Industrial crystallization typically employs batch cooling crystallizers with precise temperature control and agitation systems [7].

The crystallization procedure begins with solution preparation where the crude choline bitartrate is dissolved in purified water at elevated temperatures between 60°C and 80°C [8]. The solution concentration is adjusted to achieve supersaturation ratios between 1.2 and 2.0 to promote optimal crystal formation [8]. Filtration removes any insoluble impurities before proceeding to the crystallization step [8].

Controlled cooling crystallization involves reducing the solution temperature from 80°C to 5°C at rates between 0.5°C and 2.0°C per hour [8]. This slow cooling rate promotes the formation of large, well-formed crystals while minimizing the incorporation of impurities [8]. Seeding with pure choline bitartrate crystals at the onset of supersaturation improves crystal size distribution and reduces batch-to-batch variability [8].

Vacuum crystallization techniques employ reduced pressure to lower the boiling point and enable crystallization at moderate temperatures [1]. This approach prevents thermal decomposition while achieving high recovery rates [1]. The crystallization rate is approximately 70% under optimized conditions, with mother liquor recycling to improve overall yield [7].

Recrystallization employs multiple dissolution and crystallization cycles to achieve ultra-high purity products [24]. Each recrystallization cycle typically improves purity by 1-2 percentage points, with three cycles sufficient to achieve pharmaceutical grade specifications [24]. Solvent selection for recrystallization considers solubility characteristics, with water being the preferred solvent due to environmental and safety considerations [24].

The crystallization process parameters significantly influence the final product characteristics including particle size distribution, crystal habit, and bulk density [8]. Agitation rates between 50-200 revolutions per minute provide adequate mixing without damaging crystal structure [8]. Temperature cycling techniques can improve crystal perfection and reduce defect density [8].

Analytical Methods for Purity Assessment

Comprehensive analytical testing protocols ensure choline bitartrate meets stringent quality specifications for pharmaceutical and nutritional applications [17]. High-performance liquid chromatography represents the primary analytical method for quantitative analysis and impurity profiling [17]. The analytical protocol employs mixed-mode chromatography with charged aerosol detection to enable simultaneous analysis of choline and its counterions [17].

The liquid chromatography method utilizes a zwitterionic hydrophilic interaction chromatography column with acetonitrile-water gradient elution [17]. Mobile phase composition consists of 40% acetonitrile with 40 millimolar ammonium acetate buffer at pH 3.0 [23]. The detection system employs evaporative light scattering detection or charged aerosol detection for universal response [17].

Method validation demonstrates linearity over the concentration range of 0.08 to 0.12 milligrams per milliliter with correlation coefficients exceeding 0.997 [17]. Precision studies show relative standard deviations below 3.0% for replicate analyses [17]. Recovery studies demonstrate accuracy between 96.7% and 100.8% across the analytical range [17].

Impurity identification employs liquid chromatography-mass spectrometry techniques to characterize process-related and degradation impurities [17]. Common impurities include residual trimethylamine, ethylene glycol derivatives, and sodium chloride [17]. The analytical method achieves detection limits below 0.1% for individual impurities [17].

Potentiometric titration provides an alternative quantitative method based on acid-base principles [15]. The titration employs standardized sodium hydroxide solution with automatic endpoint detection [15]. This method offers simplicity and cost-effectiveness for routine quality control applications [15].

Analytical MethodParameter MeasuredSpecification Range
HPLC-CADCholine content98.0-101.0%
HPLC-MSIndividual impurities<0.1% each
Karl FischerWater content<0.5%
Potentiometric titrationAssay96.5-100.5%
pH measurementAcidity3.0-4.0

Additional analytical methods include water content determination by Karl Fischer titration with specifications typically below 0.5% [24]. Residue on ignition testing determines inorganic impurity levels with limits below 0.1% [24]. Microbiological testing ensures absence of pathogenic organisms and low total viable counts below 1000 colony-forming units per gram [24].

United States Pharmacopoeia and Pharmacopoeia Standards

Choline bitartrate quality standards are established by multiple pharmacopoeia authorities including the United States Pharmacopoeia, European Pharmacopoeia, and Japanese Pharmacopoeia [25]. These compendial standards define acceptance criteria for identity, purity, potency, and performance characteristics [11]. The United States Pharmacopoeia monograph specifies that choline bitartrate contains not less than 96.5% and not more than 100.5% of choline bitartrate calculated on the as-is basis [11].

Identity testing requirements include infrared spectroscopy comparison with reference standards and chemical identification tests specific for choline and tartrate ions [11]. The infrared spectrum must exhibit characteristic absorption bands consistent with the reference spectrum [11]. Chemical identification employs precipitation reactions and color development tests to confirm the presence of both choline and tartrate components [11].

Purity testing encompasses multiple analytical procedures to detect and quantify potential impurities [11]. Related compound testing employs liquid chromatography methods to determine choline-related impurities with individual limits typically below 0.5% [11]. Total impurities limits are established based on safety and efficacy considerations [11].

Water content determination follows compendial Karl Fischer titration procedures with acceptance criteria typically not more than 0.5% [11]. Residue on ignition testing determines sulfated ash content with limits not exceeding 0.1% [11]. Heavy metals testing ensures absence of toxic metal contaminants using either atomic absorption spectroscopy or inductively coupled plasma methods [11].

Assay procedures employ potentiometric titration methods to determine choline bitartrate content [11]. The assay method involves dissolution in glacial acetic acid followed by titration with perchloric acid using crystal violet indicator [11]. Alternative high-performance liquid chromatography methods may be substituted provided they demonstrate equivalent accuracy and precision [11].

Microbiological quality standards apply to choline bitartrate intended for pharmaceutical applications [24]. Total aerobic microbial count must not exceed 1000 colony-forming units per gram [24]. Specific pathogen testing ensures absence of Escherichia coli, Salmonella species, and Staphylococcus aureus [24]. Yeast and mold counts are limited to 100 colony-forming units per gram [24].

Stability testing requirements follow International Conference on Harmonisation guidelines for pharmaceutical ingredients [11]. Accelerated stability studies at 40°C and 75% relative humidity for six months establish shelf-life specifications [11]. Long-term stability studies at 25°C and 60% relative humidity provide definitive stability data [11]. Photostability testing evaluates the effect of light exposure on product quality [11].

Pharmacopoeia StandardTest ParameterAcceptance Criteria
United States PharmacopoeiaAssay96.5-100.5%
United States PharmacopoeiaWater content≤0.5%
United States PharmacopoeiaResidue on ignition≤0.1%
European PharmacopoeiaRelated substancesIndividual ≤0.5%
Japanese PharmacopoeiaMicrobial limits≤1000 colony-forming units/g

Gastrointestinal Processing and Uptake

Choline bitartrate undergoes distinct gastrointestinal processing that differs significantly from phospholipid-bound choline forms. Upon oral administration, the compound dissociates in the acidic environment of the stomach, releasing free choline and bitartrate anions [1] [2]. The free choline component is absorbed in the small intestine through multiple transport mechanisms.

The absorption process involves both saturable and non-saturable components. At lower concentrations, choline is primarily absorbed through active transport mechanisms with a high-affinity carrier system characterized by a Michaelis-Menten constant (Km) of approximately 47 microM and maximum velocity (Vmax) of 4.1 nanomoles per milliliter intracellular fluid per minute [3]. This saturable system is mediated by sodium-independent choline transporters and can be inhibited by hemicholinium-3, suggesting involvement of specific choline carrier proteins [3].

At higher concentrations, passive diffusion becomes increasingly important for choline absorption. The absorption process is temperature-dependent and requires aerobic conditions, indicating active metabolic involvement [3]. The presence of metabolic inhibitors such as 2,4-dinitrophenol significantly reduces choline uptake, confirming the energy-dependent nature of the primary absorption mechanism [3].

Free choline, phosphocholine, and glycerophosphocholine are the primary forms absorbed in the small intestine, with these compounds entering portal circulation before being stored in the liver [1]. The bioavailability of choline from bitartrate salt is approximately 41.1% by molecular weight, meaning that 2 grams of choline bitartrate provides approximately 800 milligrams of bioactive choline [4] [5].

Blood-Brain Barrier Transport

Choline transport across the blood-brain barrier represents a critical step in choline bitartrate metabolism, particularly for neurological functions. Recent research has identified FLVCR2 (Feline Leukemia Virus Subgroup C Cellular Receptor 2) as the primary protein responsible for choline transport across the blood-brain barrier [6] [7] [8]. This transporter utilizes a lock-and-key mechanism where choline molecules bind to specific pockets within the FLVCR2 structure, allowing selective transport from blood to brain tissue [6] [7].

The blood-brain barrier choline transport system exhibits intermediate-affinity characteristics with a Km value ranging from 39-42 microM and Vmax of 2.4-3.1 nanomoles per minute per gram of tissue [9]. This transport occurs independently of sodium, distinguishing it from neuronal high-affinity choline transport systems [9]. The transport mechanism involves both CTL1 (intermediate-affinity, Km approximately 35 μM) and CTL2 (low-affinity, Km approximately 54.1 μM) transporters expressed in human brain microvascular endothelial cells [10].

CTL1 serves as the primary transporter for physiological choline concentrations (10-25 μM), while CTL2 functions in choline efflux and mitochondrial transport [10]. The differential localization of these transporters - CTL1 on the blood side and CTL2 on the brain side of the barrier - facilitates directional choline transport and maintains optimal brain choline concentrations [10].

The transport capacity is substantial, with the Vmax indicating significant potential for delivering choline-mimetic drugs to the brain [9]. This transport system maintains choline homeostasis through complex regulation involving both uptake and efflux mechanisms, ensuring stable brain choline levels despite fluctuations in plasma concentrations [11].

Comparative Bioavailability Among Choline Forms

Choline bitartrate demonstrates distinct bioavailability characteristics compared to other choline sources. Comparative studies reveal that natural choline from egg yolk phospholipids achieves approximately four times higher absorption than choline bitartrate, as measured by incremental area under the curve (iAUC) [12] [13]. This dramatic difference in bioavailability stems from the distinct absorption mechanisms employed by phospholipid-bound versus salt-bound choline forms [12].

Choline bitartrate exhibits rapid initial absorption with peak plasma concentrations (Tmax) typically reached within 1 hour of administration [14] [15]. However, this rapid uptake is associated with higher trimethylamine N-oxide (TMAO) formation compared to phospholipid-bound sources [14] [15]. The water-soluble nature of choline bitartrate results in immediate availability for intestinal absorption, but also increases exposure to gut bacterial metabolism, leading to enhanced TMAO production [14].

Phosphatidylcholine sources, such as those found in krill oil, demonstrate delayed but sustained absorption profiles with Tmax occurring approximately 2 hours post-administration [14] [15]. These sources achieve higher betaine and dimethylglycine levels while maintaining lower TMAO formation [14] [15]. The superior bioavailability of phospholipid-bound choline likely results from different digestion and absorption pathways, where lysophospholipids are directly absorbed through passive diffusion or micelle formation [12].

The bioavailability differences also extend to metabolite formation patterns. Choline bitartrate produces characteristic early rises in plasma choline followed by rapid conversion to downstream metabolites [14]. In contrast, phospholipid sources maintain more sustained choline levels and produce higher concentrations of beneficial metabolites such as betaine and dimethylglycine while minimizing potentially harmful TMAO formation [14] [12].

Metabolic Pathways

Conversion to Free Choline

Following gastrointestinal absorption, choline bitartrate undergoes immediate dissociation to release free choline, which becomes available for various metabolic pathways. The bitartrate component separates from the choline moiety, allowing free choline to enter cellular uptake mechanisms [2] [16]. This liberation process is rapid and complete, making the choline component immediately bioavailable for subsequent metabolic transformations.

The free choline generated from bitartrate dissociation enters cells through multiple transport systems. The primary mechanism involves choline transporter-like proteins (CTL1 and CTL2) that facilitate cellular uptake [10]. CTL1, with its intermediate affinity (Km approximately 35 μM), handles the majority of physiological choline transport, while CTL2 serves supplementary functions including mitochondrial choline transport [10].

Intracellular choline concentrations are maintained through regulated uptake and efflux mechanisms. The transport systems demonstrate saturable kinetics, indicating specific carrier-mediated processes rather than simple diffusion [3]. This regulation ensures that cellular choline availability matches metabolic demands while preventing excessive accumulation that could disrupt cellular functions.

The conversion efficiency from choline bitartrate to metabolically active free choline approaches 100% under normal physiological conditions [4]. The tartrate component does not interfere with choline metabolism and is processed through separate metabolic pathways [17]. This complete conversion ensures that the bioactive choline content accurately reflects the therapeutic or nutritional potential of choline bitartrate supplementation.

Acetylcholine Synthesis Pathway

The acetylcholine synthesis pathway represents one of the most critical metabolic fates for choline derived from bitartrate. This pathway occurs primarily in cholinergic neurons and involves the enzyme choline acetyltransferase (ChAT), which catalyzes the condensation of choline with acetyl-CoA to form acetylcholine [18] [19] [20].

Choline acetyltransferase (EC 2.3.1.6) demonstrates specificity for choline as the acetyl acceptor, with a Km for choline of approximately 1 millimolar and for acetyl-CoA of approximately 10 micromolar [18]. The enzyme follows ordered sequential kinetics with acetyl-CoA binding first, followed by choline [19]. The reaction proceeds through direct acetyl group transfer from acetyl-CoA to the hydroxyl group of choline, forming acetylcholine and releasing free coenzyme A [18] [19].

The acetyl-CoA substrate originates from glucose metabolism through pyruvate formation and subsequent mitochondrial processing [18]. The availability of acetyl-CoA often represents a rate-limiting factor in acetylcholine synthesis, as the enzyme operates below saturation under physiological conditions [18]. This substrate limitation ensures that acetylcholine production responds to neuronal activity and metabolic state.

The synthesis occurs primarily in nerve terminal cytoplasm, where ChAT concentrations are highest [18] [21]. The enzyme exists in both soluble and membrane-bound forms, with the membrane-associated form potentially positioned near synaptic vesicles to facilitate efficient acetylcholine packaging [18]. This spatial organization optimizes the coupling between acetylcholine synthesis and vesicular storage.

Regulatory mechanisms control acetylcholine synthesis through multiple pathways. Product inhibition occurs when acetylcholine binds to allosteric sites on ChAT, providing feedback regulation [22]. Additionally, phosphorylation-dependent regulation modulates enzyme activity in response to cellular signaling pathways [19]. The synthesis rate also depends on choline availability, making dietary choline intake a critical factor in maintaining optimal acetylcholine production.

Phosphatidylcholine Formation Mechanisms

The Kennedy pathway represents the predominant mechanism for phosphatidylcholine formation from choline bitartrate-derived choline. This pathway, first described by Eugene Kennedy in 1956, involves three sequential enzymatic steps that convert free choline into the major membrane phospholipid phosphatidylcholine [23] [24] [25].

The initial step involves choline kinase (EC 2.7.1.32), which phosphorylates choline using ATP to produce phosphocholine and ADP [24] [25]. Choline kinase exists as multiple isoforms that form homo- or heterodimers with different kinetic properties [24]. The enzyme demonstrates micromolar affinity for choline, ensuring efficient trapping of absorbed choline as phosphocholine [24]. This step represents the first committed step in phosphatidylcholine synthesis and creates the largest intermediate pool in the pathway.

The second step, catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), represents the rate-limiting and most highly regulated step in the pathway [26] [25]. CCT transfers a cytidyl group from CTP to phosphocholine, forming CDP-choline and releasing pyrophosphate [24] [25]. The enzyme exists in alpha and beta isoforms, with CCTα being the predominant form in most tissues [26]. CCT activity is regulated through membrane association, with the enzyme translocating from cytoplasm to nuclear membranes upon activation [26].

The final step utilizes choline phosphotransferase (EC 2.7.8.2) or the related choline/ethanolamine phosphotransferase (CEPT) to condense CDP-choline with diacylglycerol, forming phosphatidylcholine and releasing CMP [24] [25]. This reaction occurs in the endoplasmic reticulum and represents the terminal step in de novo phosphatidylcholine synthesis [25].

The pathway regulation occurs primarily at the CCT step, which responds to membrane composition changes, particularly phosphatidic acid levels [26]. Increased phosphatidic acid promotes CCT membrane association and activation, linking phosphatidylcholine synthesis to membrane homeostasis [26]. The enzyme undergoes phosphorylation-dependent regulation, with specific sites controlling membrane binding and catalytic activity [26].

The Kennedy pathway provides the majority of phosphatidylcholine in most cell types, with rates of synthesis typically ranging from 2.2 to 3.7 nanomoles per minute per gram of cells, depending on choline availability [27]. The pathway demonstrates responsiveness to cellular demands, with synthesis rates increasing during periods of membrane expansion or phospholipid turnover.

Betaine Synthesis and One-Carbon Metabolism

Betaine synthesis from choline represents a major metabolic pathway that connects choline metabolism to one-carbon metabolism and methylation reactions. This pathway involves the irreversible oxidation of choline to betaine through two sequential enzymatic steps occurring in mitochondria [28] [29] [30].

The first step utilizes choline dehydrogenase (EC 1.1.99.1), a flavin adenine dinucleotide-dependent enzyme that catalyzes the four-electron oxidation of choline to betaine aldehyde [29] [30]. Choline dehydrogenase demonstrates apparent Km values of 0.14-0.27 millimolar for choline, indicating efficient substrate utilization at physiological concentrations [31]. The enzyme requires electron acceptors other than molecular oxygen for optimal activity, with phenazine methosulfate serving as an effective acceptor in vitro [29].

The second step employs betaine aldehyde dehydrogenase (EC 1.2.1.8), which oxidizes betaine aldehyde to betaine using NAD+ as an electron acceptor [29] [31]. This reaction requires NAD+ as a cofactor and produces NADH, linking betaine synthesis to cellular energy metabolism [31]. The enzyme demonstrates substrate specificity for betaine aldehyde and contributes to the overall regulation of the pathway.

Betaine serves as a critical methyl donor in one-carbon metabolism through the betaine homocysteine methyltransferase (BHMT) pathway [32] [33] [34]. BHMT (EC 2.1.1.5) catalyzes the transfer of a methyl group from betaine to homocysteine, producing dimethylglycine and methionine [32] [35] [34]. This reaction occurs primarily in liver and kidney tissues and provides an alternative to folate-dependent methionine synthesis.

The BHMT reaction follows ordered sequential kinetics with homocysteine binding first, followed by betaine [32]. The enzyme demonstrates Km values of 7.9 μM for homocysteine and 1.1 μM for betaine when bound to the enzyme-homocysteine complex [32]. The enzyme utilizes zinc as a cofactor and undergoes conformational changes during substrate binding that are detectable through tryptophan fluorescence changes [32].

Betaine synthesis provides approximately 25% of homocysteine remethylation in mammals, making it a quantitatively important pathway for maintaining methionine homeostasis [33] [34]. The pathway demonstrates particular importance during folate deficiency, when BHMT becomes the primary route for homocysteine metabolism [33]. This metabolic flexibility allows cells to maintain one-carbon metabolism even when folate availability is limited.

The integration of betaine synthesis with broader one-carbon metabolism occurs through the dimethylglycine product of the BHMT reaction [36] [37]. Dimethylglycine undergoes further demethylation through dimethylglycine dehydrogenase, transferring one-carbon units to tetrahydrofolate and ultimately contributing to the folate-dependent one-carbon pool [37]. This connection ensures that choline-derived methyl groups can support various methylation reactions throughout the body.

Tartrate Component Metabolism

Bitartrate Anion Processing

The bitartrate anion component of choline bitartrate undergoes distinct metabolic processing separate from the choline moiety. Following dissociation in the gastrointestinal tract, the bitartrate anion (HOOC-CH(OH)-CH(OH)-COO⁻) becomes available for metabolic transformation through multiple potential pathways [38] [39] [17].

Tartrate metabolism in mammals demonstrates species-dependent characteristics, with significantly different absorption and processing rates between humans and laboratory animals [40]. In humans, tartrate absorption appears limited compared to rodent models, suggesting species-specific adaptations in tartrate metabolism [40]. The absorbed tartrate undergoes processing through enzymatic pathways that can lead to integration with central metabolic cycles.

Three primary pathways have been identified for tartrate metabolism, leading to the formation of oxaloacetic acid, glyoxylic acid, and glyceric acid as terminal products [41]. The pathway leading to oxaloacetic acid integration represents the most metabolically significant route, as oxaloacetate serves as a key intermediate in the citric acid cycle [41]. This integration allows tartrate-derived carbon to contribute to energy production and biosynthetic processes.

The conversion of tartrate to oxaloacetate involves dehydration reactions that remove the hydroxyl groups from the tartrate molecule [42]. This process effectively converts the four-carbon dicarboxylic acid structure of tartrate into the four-carbon oxaloacetate structure, maintaining the carbon skeleton while removing the hydroxyl substituents [42]. The resulting oxaloacetate can then participate in citric acid cycle reactions or serve as a precursor for gluconeogenesis.

Alternatively, tartrate can undergo oxidative cleavage to produce glyoxylic acid, a two-carbon compound that can enter glyoxylate metabolism [41]. This pathway represents a catabolic route that allows for complete carbon utilization from the tartrate component. The glyoxylic acid product can be further metabolized through glyoxylate aminotransferase or glyoxylate dehydrogenase pathways.

Integration with Metabolic Cycles

The integration of tartrate-derived metabolites with central metabolic cycles occurs primarily through oxaloacetate formation and subsequent citric acid cycle participation [43] [44] [45]. Oxaloacetate represents a key anaplerotic substrate that can replenish citric acid cycle intermediates or serve as a precursor for gluconeogenesis [46].

When tartrate-derived oxaloacetate enters the citric acid cycle, it condenses with acetyl-CoA through citrate synthase to form citrate [43] [45]. This reaction initiates the complete oxidation of the acetyl unit while regenerating oxaloacetate for continued cycle operation. The integration process allows tartrate carbon to contribute to ATP production through the citric acid cycle and electron transport chain [44] [47].

The metabolic fate of tartrate-derived oxaloacetate depends on cellular energy status and metabolic demands [46]. Under conditions of high energy demand, the oxaloacetate preferentially enters catabolic pathways for ATP generation [46]. Conversely, during anabolic conditions, oxaloacetate can serve as a precursor for amino acid synthesis, particularly aspartate and asparagine [48] [46].

The integration process also involves potential interactions with fatty acid metabolism through acetyl-CoA production [46]. If tartrate-derived intermediates undergo complete oxidation through the citric acid cycle, the resulting acetyl-CoA can be utilized for fatty acid synthesis during lipogenic conditions [46]. This metabolic flexibility allows the tartrate component to contribute to diverse biosynthetic processes beyond simple energy production.

Regulatory mechanisms control the integration of tartrate-derived metabolites with central metabolism through allosteric regulation of key enzymes [48] [45]. Citrate synthase, the entry point for oxaloacetate into the citric acid cycle, demonstrates feedback inhibition by ATP and citrate, ensuring appropriate regulation of metabolic flux [48]. Additionally, the availability of acetyl-CoA and the energy charge of the cell influence the metabolic fate of tartrate-derived oxaloacetate.

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Data not available, please inquire.

Color/Form

White crystalline powder

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

253.11615195 g/mol

Monoisotopic Mass

253.11615195 g/mol

Boiling Point

399.3ºC at 760 mmHg

Heavy Atom Count

17

Taste

Acid taste

Density

1.47 g/cm3

LogP

log Kow = -4.99 (est)

Odor

Odorless or faint trimethylamine-like odor

Application

Ingredient of health care products.

Appearance

White crystalline powder

Melting Point

149-153 °C

Storage

Store at RT.

UNII

6K2W7T9V6Y

Therapeutic Uses

Some clinical improvement with choline treatment has also been reported in huntington's chorea...in gilles de la tourette's disease, in friedreich's ataxia, & in presenile dementia ... /Choline/
A nutrient and/or dietary supplement food additive
/EXPL THER/ Eight lithium-treated patients with DSM-IV bipolar disorder, rapid cycling type were randomly assigned to 50 mg/kg/day of choline bitartrate or placebo for 12 weeks. Brain purine, choline and lithium levels were assessed using 1H- and 7Li-MRS. Patients received four to six MRS scans, at baseline and weeks 2, 3, 5, 8, 10 and 12 of treatment (n = 40 scans). Patients were assessed using the Clinical Global Impression Scale (CGIS), the Young Mania Rating Scale (YRMS) and the Hamilton Depression Rating Scale (HDRS) at each MRS scan. ... There were no significant differences in change-from-baseline measures of CGIS, YMRS, and HDRS, brain choline/creatine ratios, and brain lithium levels over a 12-week assessment period between the choline and placebo groups or within each group. However, the choline treatment group showed a significant decrease in purine metabolite ratios from baseline (purine/n-acetyl aspartate: coef = -0.08, z = -2.17, df = 22, p = 0.030; purine/choline: coef = -0.12, z = -1.97, df = 22, p = 0.049) compared to the placebo group, controlling for brain lithium level changes. Brain lithium level change was not a significant predictor of purine ratios. ... The current study reports that oral choline supplementation resulted in a significant decrease in brain purine levels over a 12-week treatment period in lithium-treated patients with DSM-IV bipolar disorder, rapid-cycling type, which may be related to the anti-manic effects of adjuvant choline. This result is consistent with mitochondrial dysfunction in bipolar disorder inadequately meeting the demand for increased ATP production as exogenous oral choline administration increases membrane phospholipid synthesis.
/EXPL THER/ ... Choline bitartrate was given openly to 6 consecutive lithium-treated outpatients with rapid-cycling bipolar disorder. Five patients also underwent brain proton magnetic resonance spectroscopy. Five of 6 rapid-cycling patients had a substantial reduction in manic symptoms, and 4 patients had a marked reduction in all mood symptoms during choline therapy. The patients who responded to choline all exhibited a substantial rise in the basal ganglia concentration of choline-containing compounds. Choline was well tolerated in all cases. Choline, in the presence of lithium, was a safe and effective treatment for 4 of 6 rapid-cycling patients in our series. A hypothesis is suggested to explain both lithium refractoriness in patients with bipolar disorder and the action of choline in mania, which involves the interaction between phosphatidylinositol and phosphatidylcholine second-messenger systems.
For more Therapeutic Uses (Complete) data for CHOLINE BITARTRATE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Nootropic Agents

Mechanism of Action

Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/
Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/
... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/

Other CAS

87-67-2

Absorption Distribution and Excretion

Choline is absorbed from diet as such or as lecithin. Latter is hydrolyzed by intestinal mucosa to glycerophosphoryl choline, which either passes to liver to liberate choline or to peripheral tissues via intestinal lymphatics. /Choline/
Choline are absorbed via the portal circulation ... The liver takes up the majority of choline and stores it in the form of phosphatidylcholine and sphingomyelin. Kidney and brain also accumulate choline ... Some free choline is excreted with urine ... A specific carrier is needed for the transport of free choline across the blood-brain barrier, and the capacity is especially high in neonates. /Choline/
Free choline is transported across the blood-brain barrier at a rate that is proportional to serum choline level ... In advanced age ... brain choline uptake /is decr/ ... /Choline/
During pregnancy, large amt of choline are delivered to the fetus across the placenta and this depletes maternal stores. Choline concn in amniotic fluid is 10-fold greater than that in maternal blood. At birth, humans and other mammals have plasma choline concn that are much higher than those in adults ... In rats, the liver choline concn in late pregnancy decr to less than one-third that of nonpregnant females ... /Choline/
For more Absorption, Distribution and Excretion (Complete) data for CHOLINE BITARTRATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Free choline is not fully absorbed, especially after large doses, and intestinal bacteria metabolize choline to trimethylamine. /Choline/
/The/ ability to form choline /de novo via the methylation of phosphatidylethanolamine using S-adenosylmethionine as the methyl donor, mostly in the liver,/ means that some of the demand for choline can ... be met using methyl groups derived from 1-carbon metabolism (via methyl-folate and methionine). Several vitamins (folate, vitamin B12, vitamin B6, and riboflavin) and the amino acid methionine interact with choline in 1-carbon metabolism ... Methionine, methyl-tetrahydrofolate (THF), and choline can be fungible sources of methyl groups. /Choline/
Before choline can be absorbed in the gut, some is metabolized by bacteria to form betaine and methylamines (which are not methyl donors) ... Although some free choline is excreted with urine, most is oxidized in the kidney to form betaine ... /Choline/
Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. Choline used by brain neurons is largely derived from membrane lecithin /(phosphatidylcholine)/, or from dietary intake of choline and lecithin ... Choline derived from lecithin may be especially important when extracellular choline is in short supply, as might be expected to occur in advanced age because of decr brain choline uptake ... /Choline/
For more Metabolism/Metabolites (Complete) data for CHOLINE BITARTRATE (6 total), please visit the HSDB record page.

Wikipedia

Choline bitartrate

Methods of Manufacturing

REACTION OF TRIMETHYLAMINE WITH ETHYLENE OXIDE FOLLOWED BY TREATMENT WITH TARTARIC ACID
... The dominating industrial process /for choline/ is reacting ethylene oxide with trimethylamine and water, or an acid if one of its salts is desired, in a batch or continuous manufacturing process.

General Manufacturing Information

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1): ACTIVE
QUALITATIVELY CHOLINE HAS THE SAME PHARMACOLOGICAL ACTIONS AS DOES ACETYLCHOLINE, BUT IT IS FAR LESS ACTIVE. /CHOLINE/
SINCE HUMAN BREAST MILK CONTAINS 7 MG CHOLINE/100 KCAL, COMMITTEE ON NUTRITION OF AMERICAN ACADEMY OF PEDIATRICS (1976) RECOMMENDS THE FORTIFICATION OF INFANT FORMULAS TO THIS LEVEL. /CHOLINE/
CHOLINE IS NOT AT PRESENT AN OFFICIAL DRUG. HOWEVER, PREPN OF CHOLINE BITARTRATE...AVAILABLE.
... The dominating industrial process /for choline/ is reacting ethylene oxide with trimethylamine and water, or an acid if one of its salts is desired, in a batch or continuous manufacturing process.

Analytic Laboratory Methods

MICROCHEMICAL TEST FOR CHOLINE. /CHOLINE/
Analyte: choline bitartrate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: choline bitartrate; matrix: chemical purity; procedure: dissolution in water; add glacial acetic acid; potentiometric titration with silver nitrate
Analyte: choline bitartrate; matrix: pharmaceutical preparation (capsule, tablet), food (bovine liver, cereal, egg yolk, infant formula, meat-based pet food, soybean); procedure: capillary zone electrophoresis with indirect ultraviolet detection at 214 nm; limit of detection: 50 ug/g
For more Analytic Laboratory Methods (Complete) data for CHOLINE BITARTRATE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: choline bitartrate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of quantitation: 1 nmole/mL
Analyte: choline bitartrate; matrix: blood (plasma, red blood cell); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 nM
Analyte: choline bitartrate; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection; limit of quantitation: 3.58 uM
Analyte: choline bitartrate; matrix: cerebrospinal fluid, dialysate, tissue (brain); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 fmole
For more Clinical Laboratory Methods (Complete) data for CHOLINE BITARTRATE (12 total), please visit the HSDB record page.

Interactions

Methotrexate may diminish pools of all choline metabolites. Choline supplementation reverses fatty liver caused by methotrexate admin in rats. /Choline/
Repeated admin of choline chloride to female rats incr liver necrosis caused by carbon tetrachloride.
This study was designed to examine the biochemical and embryotoxic interaction of excessive dietary vitamin A and deficiency of methylation pathway constituents, namely absence of folate and choline and a reduction of methionine. Simonsen albino rats were maintained for 36 days on a diet with either normal (4 IU per gram of diet) or excessive retinyl palmitate (RP) (100 or 1000 IU per gram of diet), and normal (2 ug folic acid, 5 mg methionine and 4.2 mg choline bitartrate per gram of diet) or absence of the three dietary factors. CD-1 mouse embryos were exposed to the diet from gestational day 0 to 8, and rat serum from day 8 to 10 during whole embryo culture. The high dose of RP induced 55.4% open anterior neuropores when methylation pathway constituents were included in the diet, but this same retinoid level produced only 12.5% embryos with this defect when these constituents were omitted. Acidic retinoid levels were low in serum (less than 5 ng/mL) via HPLC. Measurements of selected methylation and transsulfuration pathway components did not yield differences in these biochemical intermediates. Thus, dietary folate, choline and methionine facilitate the induction of retinoid-induced neural tube defects.

Dates

Last modified: 08-15-2023

Explore Compound Types